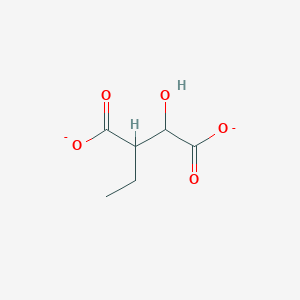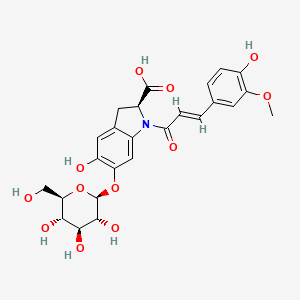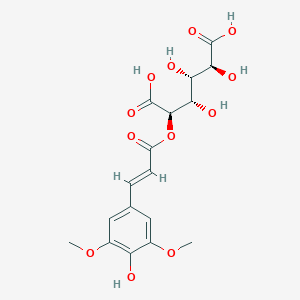
2-O-sinapoyl-D-glucaric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-O-sinapoyl-D-glucaric acid is the 2-O-sinapoyl derivative of D-glucaric acid. It is a conjugate acid of a 2-O-sinapoyl-D-glucarate(2-).
Aplicaciones Científicas De Investigación
Role in Plant Metabolism and Genetic Research
2-O-sinapoyl-D-glucaric acid, derived from sinapic acid, plays a significant role in plant metabolism. Research identified glucosyltransferase genes in Arabidopsis that are involved in sinapate metabolism and lignin synthesis, emphasizing the importance of such compounds in plant biology. Glucosyltransferases are crucial for producing intermediates for sinapoyl esters and lignin, highlighting the potential of 2-O-sinapoyl-D-glucaric acid in genetic and metabolic studies in plants (Lim et al., 2001).
Bioactivity and Potential Therapeutic Uses
The bioactivity of sinapic acid and its derivatives, such as 2-O-sinapoyl-D-glucaric acid, is noteworthy. These compounds exhibit a range of activities including antioxidant, antimicrobial, anti-inflammatory, anticancer, and anti-anxiety effects. Specifically, derivatives like 4-Vinylsyringol and sinapine show promising antioxidative, antimutagenic, and acetylcholinesterase inhibitory properties. These properties highlight the potential therapeutic applications of 2-O-sinapoyl-D-glucaric acid and its relevance in food processing, cosmetics, and pharmaceutical industries (Nićiforović & Abramovič, 2014).
Antioxidant Potential
The antioxidant potential of hydroxycinnamic acid glycoside esters, which includes compounds like 2-O-sinapoyl-D-glucaric acid, has been studied extensively. These compounds, found naturally in fruits, vegetables, and cereals, have shown significant antioxidant activity in various model systems. Research suggests that esterification improves the radical scavenging activity of these compounds, positioning them as effective or even more efficient antioxidants compared to their free forms. This property is crucial for applications in food, cosmetics, and pharmaceutical industries, where oxidative stability is essential (Kylli et al., 2008).
Application in Sustainable Chemistry
The sustainable synthesis of sinapate esters, including 2-O-sinapoyl-D-glucaric acid, has been explored for commercial applications. A copper(I)-catalyzed procedure was developed, highlighting the compound's potential in creating functional additives for cosmetics, plastics, and food/feed. The process emphasizes the sustainable and efficient production of sinapate esters, showcasing the compound's relevance in green chemistry and industrial applications (Mention et al., 2020).
Propiedades
Nombre del producto |
2-O-sinapoyl-D-glucaric acid |
|---|---|
Fórmula molecular |
C17H20O12 |
Peso molecular |
416.3 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R)-2,3,4-trihydroxy-5-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxyhexanedioic acid |
InChI |
InChI=1S/C17H20O12/c1-27-8-5-7(6-9(28-2)11(8)19)3-4-10(18)29-15(17(25)26)13(21)12(20)14(22)16(23)24/h3-6,12-15,19-22H,1-2H3,(H,23,24)(H,25,26)/b4-3+/t12-,13-,14-,15+/m0/s1 |
Clave InChI |
XQQYFEOTBHJJDK-GRRSETRSSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1O)OC)/C=C/C(=O)O[C@H]([C@H]([C@@H]([C@@H](C(=O)O)O)O)O)C(=O)O |
SMILES canónico |
COC1=CC(=CC(=C1O)OC)C=CC(=O)OC(C(C(C(C(=O)O)O)O)O)C(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



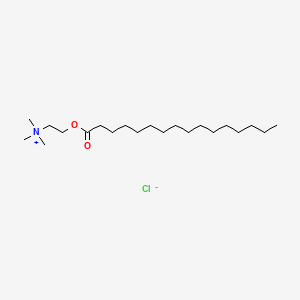
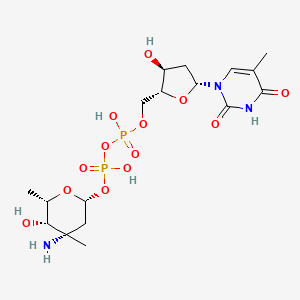
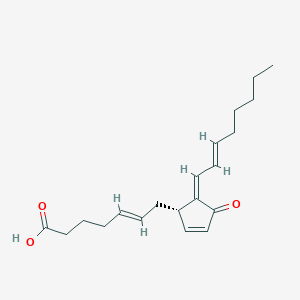
![2-fluoro-N-[(2S)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]acetamide](/img/structure/B1262325.png)
![(8R,9S,10S,13R,14S,17R)-17-[(2R)-6-hydroxy-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol](/img/structure/B1262326.png)
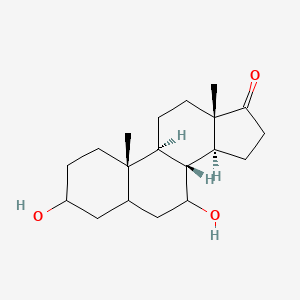
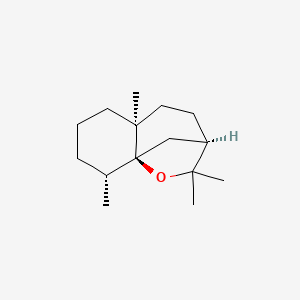
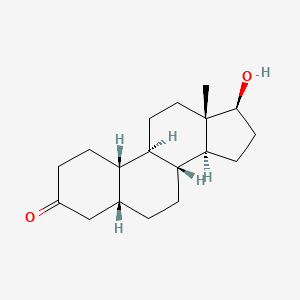
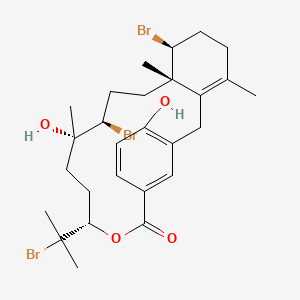
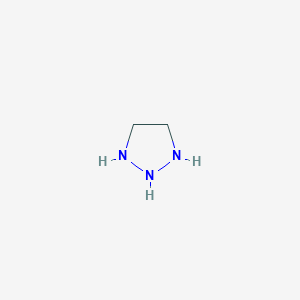
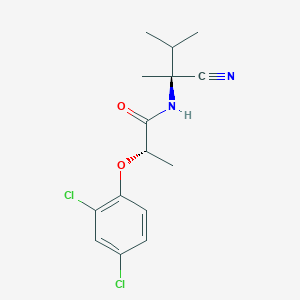
![(3S,8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2S)-1-(2-methylpropylamino)propan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1262335.png)
